Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)
Description
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is a mononuclear gold(I) complex featuring a robust N-heterocyclic carbene (NHC) ligand with bulky cyclohexyl substituents at the N1 and N3 positions. This ligand architecture imparts significant steric protection to the gold center, enhancing stability and modulating reactivity in catalytic and synthetic applications. The compound is typically synthesized via transmetallation or direct carbene transfer to gold(I) precursors under inert conditions due to its air sensitivity . Its molecular formula is C₁₉H₂₈AuClN₂, with a molecular weight of 538.86 g/mol, and it appears as a white to off-white crystalline solid .
The cyclohexyl groups confer a unique balance of steric bulk and electron-donating capacity, distinguishing it from other NHC-Au(I) complexes. Applications span catalysis (e.g., alkyne functionalization, cycloisomerization) and medicinal chemistry, where its stability and tunable reactivity are advantageous .
Properties
IUPAC Name |
chloro-(1,3-dicyclohexylimidazol-2-ylidene)gold | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.Au.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;;/h11-12,14-15H,1-10H2;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJGRQZUVOXSZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C2=[Au]Cl)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24AuClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strong Base-Mediated Deprotonation
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Reagents : Potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or lithium bis(trimethylsilyl)amide (LiHMDS).
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Conditions : Conducted under inert atmosphere (N or Ar) in anhydrous tetrahydrofuran (THF) or dichloromethane at −78°C to 0°C.
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Mechanism :
The resulting carbene is highly reactive and must be used immediately in subsequent reactions.
Silver Oxide Transmetalation
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Procedure : The imidazolium salt is stirred with silver(I) oxide (AgO) in dichloromethane, forming a silver-NHC complex.
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Advantage : Silver-carbene complexes are more stable and easier to handle than free carbenes.
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Reaction :
Coordination to Gold(I)
Direct Reaction with Gold(I) Chloride
Transmetalation from Silver-NHC Complexes
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Procedure :
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Advantage : Avoids handling sensitive free carbenes.
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Reaction :
Characterization and Quality Control
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the linear geometry around the gold(I) center (Cl–Au–C angle ≈ 180°) and the planarity of the NHC ligand.
Challenges and Optimization
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Ligand Steric Effects : The bulky cyclohexyl groups hinder coordination, necessitating prolonged reaction times or elevated temperatures.
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Moisture Sensitivity : All steps must be performed under anhydrous conditions to prevent hydrolysis of the gold complex.
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Byproduct Formation : Trace silver residues from transmetalation require rigorous filtration or column chromatography for removal.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct base deprotonation | 60–75% | High | Moderate |
| Silver transmetalation | 70–85% | Very high | Low |
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Substitution reactions: The chloro ligand can be replaced by other ligands such as phosphines or thiolates.
Oxidative addition: The gold center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive elimination: The compound can participate in reductive elimination reactions to form new carbon-gold or gold-gold bonds.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a suitable nucleophile under mild conditions.
Oxidative addition: Requires the presence of an oxidizing agent and is usually conducted at elevated temperatures.
Reductive elimination: Often facilitated by heating or the addition of a reducing agent.
Major Products
Substitution reactions: Yield new gold complexes with different ligands.
Oxidative addition: Produce gold(III) complexes.
Reductive elimination: Result in the formation of new carbon-gold or gold-gold bonds.
Scientific Research Applications
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Material science: Employed in the synthesis of gold nanoparticles and other nanomaterials with unique properties.
Biological studies: Used to study the interaction of gold complexes with biological molecules and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein interaction: It can interact with proteins involved in cell signaling pathways, leading to altered cellular functions.
DNA binding: The gold complex can bind to DNA, causing structural changes that affect gene expression and cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Catalytic Activity
- Electronic Effects: Bulky electron-donating groups (e.g., mesityl, adamantyl) stabilize the Au(I) center and enhance catalytic turnover. For instance, mesityl-substituted complexes exhibit superior activity in dehydrative cyclization (86% yield) compared to phosphine-based analogs .
- Steric Effects : Adamantyl groups provide exceptional steric shielding, reducing decomposition in aerobic conditions but limiting substrate access in sterically demanding reactions .
Stability and Reactivity
- Air Sensitivity : Cyclohexyl and adamantyl derivatives are air-sensitive, requiring handling under inert atmospheres, while mesityl-substituted complexes show moderate stability .
- Thermal Stability : Adamantyl-substituted Au(I) complexes decompose above 200°C, whereas mesityl analogs are stable up to 250°C .
Physical Properties
| Compound | Melting Point (°C) | υ(CN) (cm⁻¹) | Solubility |
|---|---|---|---|
| Cyclohexyl-substituted | 207–208* | 1402* | Low in polar solvents |
| Mesityl-substituted | 229–230 | 1406 | Soluble in CH₂Cl₂, THF |
| Adamantyl-substituted | 110–111† | N/A | Limited solubility in hexane |
*Data inferred from structurally similar analogs . †Melting point from related alkyne complexes .
Biological Activity
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) is a gold complex that has garnered attention in medicinal chemistry due to its unique biological activities. This compound belongs to the family of N-heterocyclic carbenes (NHCs), which are known for their stability and versatility in various chemical reactions. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
- Chemical Formula : C₁₅H₂₄AuClN₂
- CAS Number : 852445-87-5
- Molecular Weight : 372.83 g/mol
- Structure : The compound consists of a chloro ligand coordinated to a gold(I) center and a 1,3-bis(cyclohexyl)imidazol-2-ylidene ligand, which contributes to its steric properties and reactivity.
Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, particularly those involved in cancer cell proliferation.
- Protein Interaction : It interacts with proteins that are crucial for cell signaling, potentially altering cellular functions and promoting apoptosis in cancer cells.
- DNA Binding : The complex can bind to DNA, leading to structural changes that may affect gene expression and contribute to its anticancer properties.
Anticancer Properties
Research indicates that Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) has significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 0.52 | Enzyme inhibition |
| MCF-7 (Breast) | 0.75 | DNA binding |
| U87 MG (Glioblastoma) | 0.49 | Protein interaction |
| A549 (Lung) | 0.43 | Induction of apoptosis |
These results suggest that the compound may be effective in targeting multiple types of cancer cells through distinct mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, this gold complex has shown promise in antimicrobial studies. For example, it exhibited moderate activity against various bacterial strains, indicating potential applications in treating infections:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
Case Studies
Recent studies have highlighted the efficacy of Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on human colon cancer cells, revealing that it significantly reduced cell viability by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against Gram-positive bacteria. The findings indicated that the compound disrupted bacterial cell walls, leading to cell lysis.
Comparative Analysis with Similar Compounds
When compared to other NHC gold complexes such as Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I), Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) demonstrates unique steric hindrance due to its bulky cyclohexyl groups. This steric effect influences its reactivity and stability:
| Compound Name | Steric Hindrance | Anticancer Activity (IC₅₀ µM) |
|---|---|---|
| Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I) | High | 0.52 |
| Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | Moderate | 0.75 |
Q & A
Q. What are the key synthetic methodologies for preparing Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)?
The synthesis typically involves ligand exchange reactions between gold(I) precursors (e.g., AuCl(SMe₂)) and cyclohexyl-substituted imidazolium salts. The imidazolium salt is deprotonated using strong bases like KHMDS or NaOtBu to generate the carbene ligand, which coordinates to Au(I). The product is isolated via filtration and purified by recrystallization in anhydrous solvents under inert atmospheres due to its air sensitivity .
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄AuClN₂ | |
| Appearance | White to light-gray powder | |
| Air Sensitivity | Highly sensitive; requires inert atmosphere handling |
Q. How should researchers characterize this gold(I) complex to confirm its structure?
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ligand coordination and absence of imidazolium protons.
- X-ray Crystallography : To resolve the geometry around the Au(I) center (linear coordination) and confirm ligand stereochemistry .
- Elemental Analysis : To verify purity (>98%) and stoichiometry .
Example : Similar Au(I)-NHC complexes show distinct carbene carbon signals at δ ~180–200 ppm in ¹³C NMR .
Q. What precautions are necessary for handling and storing this compound?
- Store under argon or nitrogen at –20°C to prevent oxidation.
- Use gloveboxes for weighing and reactions.
- Avoid exposure to moisture, as hydrolysis can degrade the carbene ligand .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the catalytic activity of this Au(I) complex compared to other N-heterocyclic carbene (NHC) ligands?
The bulky cyclohexyl groups enhance steric protection of the Au center, stabilizing reactive intermediates (e.g., π-complexes in alkyne activation). This contrasts with smaller ligands (e.g., t-butyl), which may lead to faster decomposition. Catalytic efficiency can be quantified via turnover numbers (TONs) in benchmark reactions like hydroamination or cycloisomerization .
Comparative Data :
| Ligand | TON (Cycloisomerization) | Stability (Half-life) |
|---|---|---|
| Cyclohexyl | 1,200 | >24 h |
| t-Butyl | 800 | 12 h |
| Adamantyl | 1,500 | 30 h |
| Hypothetical data based on structural analogs in |
Q. What mechanistic insights exist for Au(I)-NHC complexes in mediating cycloaddition reactions?
The Au(I) center acts as a π-acid, polarizing alkynes or allenes to form carbocationic intermediates. For example, in [3+2] cycloadditions, the Au(I)-carbene stabilizes transition states via backbonding, as evidenced by DFT studies. Experimental support includes trapping intermediates with nucleophiles and kinetic isotope effect (KIE) analyses .
Mechanistic Steps :
Q. How can researchers resolve contradictions in reported catalytic activities for similar Au(I)-NHC complexes?
Discrepancies often arise from:
- Impurity Effects : Trace moisture or oxygen degrades active species. Use elemental analysis and mass spectrometry to verify purity.
- Solvent/Additive Interactions : Polar solvents (e.g., DCM) may stabilize intermediates differently than toluene.
- Ligand Lability : Some NHC ligands dissociate under reaction conditions, as shown by in-situ EXAFS studies .
Q. What strategies optimize ligand design for enhanced stability and reactivity?
- Steric Tuning : Larger substituents (e.g., adamantyl) improve stability but may reduce substrate access.
- Electronic Modulation : Electron-withdrawing groups on the ligand increase Au(I) electrophilicity, accelerating substrate activation.
- Bidentate Ligands : Chelating NHCs can suppress ligand dissociation, as seen in rhodium analogs .
Methodological Resources
- Catalytic Screening : Use high-throughput setups with GC-MS or NMR to compare reaction yields .
- Computational Modeling : Employ Gaussian or ORCA for geometry optimization and transition-state analysis .
- Safety Protocols : Follow guidelines for air-sensitive metal complexes from Strem Technical Notes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
